Differentiation by Regiochemistry: Naphthalen-1-yl vs. Naphthalen-2-yl Acetic Acid Scaffolds in CRTH2 Antagonism
The naphthalene-1-yl acetic acid scaffold in 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid represents a distinct regioisomer from the extensively patented naphthalene-2-yl acetic acid series (EP2346807A1) . While specific IC50 values for the 1-yl isomer are not publicly disclosed in primary literature, the 2-yl series has demonstrated CRTH2 receptor binding affinities in the nanomolar range (Ki < 100 nM for optimized analogs) . For researchers exploring novel intellectual property space, the 1-yl regioisomer offers a structurally differentiated starting point for lead optimization. The position of the acetic acid moiety on the naphthalene ring directly dictates the vector of the carboxylic acid pharmacophore, a critical parameter in receptor-ligand docking models .
| Evidence Dimension | Regiochemical scaffold differentiation |
|---|---|
| Target Compound Data | Naphthalen-1-yl acetic acid regioisomer with 7-CF3 substitution |
| Comparator Or Baseline | Naphthalen-2-yl acetic acid regioisomer series (EP2346807A1); optimized 2-yl analogs achieve CRTH2 Ki < 100 nM |
| Quantified Difference | Regioisomeric difference in acetic acid attachment position (1-yl vs. 2-yl); quantitative binding data for the 1-yl isomer not publicly available |
| Conditions | CRTH2 receptor binding assays as described in EP2346807A1 |
Why This Matters
The 1-yl regioisomer provides a structurally novel scaffold for medicinal chemistry programs seeking to circumvent existing composition-of-matter patent claims on 2-yl acetic acid derivatives.
- [1] Hoffmann-La Roche AG. Naphthylacetic acids. European Patent EP2346807A1, filed November 9, 2009. Describes naphthalene-2-yl acetic acids as CRTH2 antagonists with nanomolar affinity. View Source
